molecular formula C9H5F2NO B8499864 7,8-Difluoroquinolin-2(1H)-one

7,8-Difluoroquinolin-2(1H)-one

Cat. No. B8499864
M. Wt: 181.14 g/mol
InChI Key: NBQYPKURKQJHNF-UHFFFAOYSA-N
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Patent
US07875715B2

Procedure details

The compound was prepared from (2E)-N-(2,3-difluorophenyl)-3-phenylacrylamide (Intermediate 22) (7.4 g, 28.5 mmol) and aluminium trichloride (19 g, 142 mmol) as described for Intermediate 17. The crude cyclization product was obtained as a single regioisomer, which was used without further purification, 2 g light brown solid (37%).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:9][C:10](=[O:19])/[CH:11]=[CH:12]/C1C=CC=CC=1.[Cl-].[Cl-].[Cl-].[Al+3].BrC1C=C2C(C=CC(=O)N2)=CC=1>>[F:8][C:7]1[C:2]([F:1])=[C:3]2[C:4]([CH:12]=[CH:11][C:10](=[O:19])[NH:9]2)=[CH:5][CH:6]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)NC(\C=C\C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1F)NC(\C=C\C1=CC=CC=C1)=O
Name
Quantity
19 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2C=CC(NC2=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude cyclization product was obtained as a single regioisomer, which
CUSTOM
Type
CUSTOM
Details
was used without further purification, 2 g light brown solid (37%)

Outcomes

Product
Name
Type
Smiles
FC1=CC=C2C=CC(NC2=C1F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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